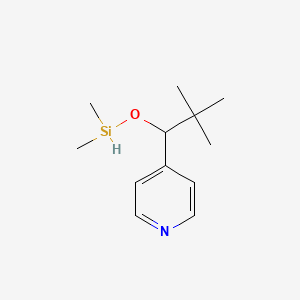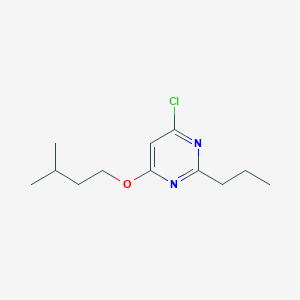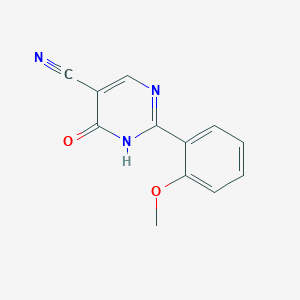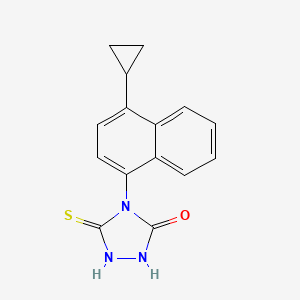![molecular formula C7H6FN3O B8362591 6-Fluoro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B8362591.png)
6-Fluoro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the imidazo[4,5-B]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom in the structure can significantly influence the compound’s chemical properties and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine derivatives with suitable electrophiles can lead to the formation of the imidazo[4,5-B]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
化学反应分析
Types of Reactions
6-Fluoro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-B]pyridine oxides, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
6-Fluoro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activity.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Fluoro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to its targets, leading to increased biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-B]pyridine: Known for its mutagenic properties and presence in cooked meat.
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in their biological activities and applications.
Uniqueness
6-Fluoro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. This makes it a valuable compound for research and development in various fields .
属性
分子式 |
C7H6FN3O |
|---|---|
分子量 |
167.14 g/mol |
IUPAC 名称 |
6-fluoro-1-methyl-3H-imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C7H6FN3O/c1-11-5-2-4(8)3-9-6(5)10-7(11)12/h2-3H,1H3,(H,9,10,12) |
InChI 键 |
QRCKJNSYCWMXAQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(NC1=O)N=CC(=C2)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

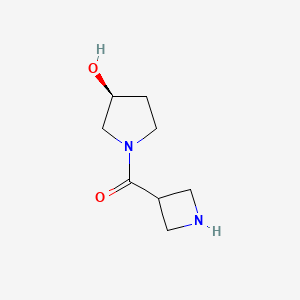

![(2,2-Dimethyl-5-oxo-[1,3]dioxolan-4-ylidene)-acetic acid](/img/structure/B8362529.png)

